1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane
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Overview
Description
1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane, a unique and highly strained bicyclic hydrocarbon. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensional structure, making it an attractive scaffold in drug design and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical bromination of 1-methyl-3-methoxybicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) under light or heat conditions . This reaction selectively introduces a bromomethyl group at the desired position.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often employs continuous flow processes. These processes allow for the efficient and scalable synthesis of the bicyclo[1.1.1]pentane core, which can then be functionalized with various substituents .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under mild conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane depends on its specific application. In drug design, it acts as a bioisostere, mimicking the spatial and electronic properties of other functional groups, thereby enhancing the solubility, potency, and metabolic stability of drug candidates . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)bicyclo[1.1.1]pentane: Lacks the methoxy group, making it less versatile in certain chemical reactions.
1-(Methoxymethyl)bicyclo[1.1.1]pentane: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-3-methoxybicyclo[1.1.1]pentane: Similar to the bromomethyl derivative but with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C7H11BrO |
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Molecular Weight |
191.07 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methoxybicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H11BrO/c1-9-7-2-6(3-7,4-7)5-8/h2-5H2,1H3 |
InChI Key |
RRQCMNMCDYJPAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC(C1)(C2)CBr |
Origin of Product |
United States |
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